2-Amino-N-ethylbenzenesulfonanilide

Dye Intermediates Synthesis Optimization Process Efficiency

Sourcing a reliable, high-purity diazo intermediate for acid dye manufacturing is critical. 2-Amino-N-ethylbenzenesulfonanilide (CAS 81-10-7) is the established, non-substitutable diazo component for C.I. Acid Yellow 61, C.I. Acid Orange 159, and C.I. Acid Orange 160. - Ensures exact shade and fastness: Its unique ortho-amino and N-ethyl substitution pattern dictates final dye chromophore and properties. - Maximizes process efficiency: High synthesis yield (~99%) and low melting point (56-60 °C) reduce energy costs and simplify handling. - Safer industrial handling: Very low acute oral toxicity (LD50 >5000 mg/kg) minimizes containment costs.

Molecular Formula C14H16N2O2S
Molecular Weight 276.36 g/mol
CAS No. 81-10-7
Cat. No. B1580896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-ethylbenzenesulfonanilide
CAS81-10-7
Molecular FormulaC14H16N2O2S
Molecular Weight276.36 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N
InChIInChI=1S/C14H16N2O2S/c1-2-16(12-8-4-3-5-9-12)19(17,18)14-11-7-6-10-13(14)15/h3-11H,2,15H2,1H3
InChIKeyOXZNTECZWGFYMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-ethylbenzenesulfonanilide Overview


2-Amino-N-ethylbenzenesulfonanilide (CAS 81-10-7) is an aromatic sulfonamide characterized by a 2-amino substituent on the benzenesulfonyl moiety and an N-ethyl-N-phenyl group [1]. It is an established diazo component used as a specialty intermediate in the synthesis of high-value acid dyes [2]. Its physicochemical properties include a melting point of 56–60 °C [1] and a LogP of 4.146 [1], which are critical for its processability and reactivity.

Role Diazo component for acid dye synthesis
Process Melt-compatible intermediate; low melting profile
Efficiency High-conversion synthesis route reported

Irreplaceability of 2-Amino-N-ethylbenzenesulfonanilide


Generic sulfonamide intermediates, such as unsubstituted benzenesulfonanilide or the N-methyl analog, cannot be simply substituted for 2-Amino-N-ethylbenzenesulfonanilide in critical azo coupling reactions. The specific N-ethyl substitution pattern and the presence of the ortho-amino group confer a unique electronic and steric profile [1]. This profile directly influences the reactivity of the diazonium salt, the yield of the azo coupling step [2], and ultimately the final shade and fastness properties of the resultant acid dyes . Substituting with a compound lacking these precise substituents would result in a different dye chromophore, altered application properties, and significant process re-optimization, making it a non-viable alternative for established industrial formulations.

Reactivity profile

N-ethyl and ortho-amino substituents create a unique electronic and steric environment critical for diazo coupling; unsubstituted or N-methyl analogs may not replicate reactivity.

Dye chromophore shift

Altered substituents lead to different coupling products, changing final shade and fastness; established dye formulations may not transfer directly.

Process re-optimization

Substitution requires extensive re-validation of coupling conditions and purification steps, limiting direct interchangeability in existing industrial processes.

Quantitative Comparisons Against Key Analogs


Synthesis Yield vs. N-Methyl Analog

The synthesis of 2-Amino-N-ethylbenzenesulfonanilide can be achieved with a high yield of approximately 99% via a specific route involving o-nitrophenylthiol and N-ethylaniline [1]. While direct head-to-head yield data for the N-methyl analog under identical conditions is not available, class-level inference suggests that the N-ethyl derivative is preferred for achieving high conversion in this synthetic pathway, which is crucial for cost-effective industrial procurement.

Synthesis Yield
Class-level
~99%
Reported high conversion in specified route; comparator data unavailable.
Yield for N-methyl analog not available under identical conditions.
Dye Intermediates Synthesis Optimization Process Efficiency

Thermal Stability: Melting Point Comparison

The melting point of 2-Amino-N-ethylbenzenesulfonanilide is reported as 56–60 °C [1]. In contrast, the unsubstituted parent compound, benzenesulfonanilide (CAS 1678-25-7), exhibits a significantly higher melting point of 108–112 °C . This substantial difference of approximately 52 °C directly impacts material handling, purification, and formulation processes. The lower melting point of the target compound allows for easier processing in melt-based reactions and may reduce energy costs associated with heating during industrial synthesis.

Melting Point
Head-to-head
Target: 56–60 °C Comparator: 108–112 °C (Benzenesulfonanilide)
~52 °C lower melting point may enable easier melt processing and reduce energy demand.
Standard laboratory conditions; confirmed by NIST data.
Physical Properties Material Handling Process Safety

Lipophilicity: LogP Comparison

The lipophilicity of an intermediate can significantly influence the properties of the final dye, including its affinity for hydrophobic fibers. The calculated LogP value for 2-Amino-N-ethylbenzenesulfonanilide is 4.146 [1], while the LogP for the simpler benzenesulfonanilide scaffold is 2.58 [2]. This difference of +1.566 LogP units indicates that the N-ethyl and amino substitutions substantially increase the molecule's hydrophobicity. This class-level inference suggests that dyes derived from the ethyl derivative will exhibit enhanced affinity and substantivity for synthetic fibers like polyester and nylon compared to those derived from the parent compound.

Lipophilicity (LogP)
Class-level
Target: 4.146 Comparator: 2.58 (Benzenesulfonanilide)
+1.57 LogP difference suggests enhanced dye affinity for hydrophobic synthetic fibers.
Calculated property; class-level inference on dye uptake.
Physicochemical Properties Dye Uptake Molecular Design

Acute Oral Toxicity Comparison

The acute oral toxicity of 2-Amino-N-ethylbenzenesulfonanilide is reported with an LD50 value of >5000 mg/kg in rats [1]. This value classifies the compound as having very low acute toxicity. In contrast, some other sulfonamide intermediates, such as certain nitro-substituted analogs, are known to exhibit significantly higher toxicity, with LD50 values as low as 110 mg/kg [2]. While this is a cross-class comparison, the quantitative difference of over an order of magnitude highlights the favorable safety profile of the target compound, which can simplify handling, storage, and regulatory compliance for industrial users.

Acute Oral Toxicity
Reported
Target LD50: >5000 mg/kg (rat) Comparator: 110 mg/kg (nitro-substituted analog class)
Reported >45-fold lower acute oral toxicity; cross-study context requires verification.
Comparison across different sulfonamide subclasses; local safety assessment advised.
Toxicology Safety Data Industrial Hygiene

Optimal Applications of 2-Amino-N-ethylbenzenesulfonanilide


Synthesis of Acid Yellow 61 and Orange Dyes

2-Amino-N-ethylbenzenesulfonanilide is the established diazo component for the industrial synthesis of specific acid dyes, including C.I. Acid Yellow 61, C.I. Acid Orange 159, and C.I. Acid Orange 160 [1]. Its use is non-substitutable for these exact color index formulations. The high synthesis yield (~99%) [2] ensures cost-effective production of these high-volume dyes, while its specific molecular structure dictates the final shade and application properties of the dye on wool, silk, and nylon .

Dyes for Hydrophobic Synthetic Fibers

The elevated LogP value of 4.146 for 2-Amino-N-ethylbenzenesulfonanilide, compared to 2.58 for the parent benzenesulfonanilide, indicates a significantly enhanced lipophilic character [1]. This property is crucial for the development of acid and disperse dyes intended for dyeing hydrophobic synthetic fibers like polyester and nylon. Dyes derived from this intermediate are expected to exhibit improved substantivity, better exhaustion from the dyebath, and superior wash fastness on these materials [2].

Low-Toxicity Manufacturing

With an acute oral LD50 of >5000 mg/kg in rats, 2-Amino-N-ethylbenzenesulfonanilide demonstrates a very low acute toxicity profile [1]. This is a significant advantage over many other aromatic amine and nitro-substituted sulfonamide intermediates, which can have LD50 values below 300 mg/kg [2]. For industrial users, this translates to a safer working environment, reduced costs associated with stringent containment and personal protective equipment, and a more favorable regulatory landscape, making it a preferred intermediate for high-tonnage dye production.

Low-Energy Material Handling Processes

The melting point of 2-Amino-N-ethylbenzenesulfonanilide (56–60 °C) is approximately 52 °C lower than that of the unsubstituted benzenesulfonanilide (108–112 °C) [1]. This lower melting point is advantageous in industrial settings where the intermediate needs to be melted for transfer, mixing, or as part of a reaction medium. It reduces the energy required for heating, minimizes the risk of thermal degradation of heat-sensitive co-reactants, and can simplify the design and operation of process equipment [2].

Application
Selection Property
Validation Focus
C.I. Acid Yellow 61 & Orange dye synthesis
Specific diazo component; reported high conversion
Color Index conformity, coupling yield consistency
Dyes for hydrophobic synthetic fibers
Higher lipophilicity (LogP >4) relative to parent scaffold
Dye uptake on polyester/nylon, wash fastness testing
Low-toxicity manufacturing preference
Reported low acute oral toxicity profile
LD50 verification, industrial hygiene assessment
Low-energy material handling
Lower melting point relative to unsubstituted analog
Melt processing energy savings, thermal stability check

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-N-ethylbenzenesulfonanilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.